![molecular formula C13H20O2Si B14456480 2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- CAS No. 75391-09-2](/img/structure/B14456480.png)
2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C13H20O2Si. This compound is characterized by the presence of a phenyl group and a trimethylsilyl group attached to a butanone backbone. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- typically involves the reaction of 4-phenyl-2-butanone with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to facilitate the formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of trimethylsilylating agents and bases in large-scale reactions would be optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Phenylacetic acid or benzoic acid.
Reduction: 4-phenyl-2-butanol.
Substitution: Various substituted phenylbutanones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- has several applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions involving ketones and alcohols.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group can be easily removed under mild acidic or basic conditions, allowing for the selective deprotection of specific functional groups in complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-2-butanone: Lacks the trimethylsilyl group, making it less chemically inert.
2-Butanone, 4-[(trimethylsilyl)oxy]-: Similar structure but without the phenyl group, resulting in different reactivity and applications.
Uniqueness
2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. The trimethylsilyl group provides steric hindrance and chemical stability, while the phenyl group contributes to the compound’s aromaticity and potential for further functionalization .
Propriétés
Numéro CAS |
75391-09-2 |
|---|---|
Formule moléculaire |
C13H20O2Si |
Poids moléculaire |
236.38 g/mol |
Nom IUPAC |
4-phenyl-4-trimethylsilyloxybutan-2-one |
InChI |
InChI=1S/C13H20O2Si/c1-11(14)10-13(15-16(2,3)4)12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3 |
Clé InChI |
LPKKPGKQFYTXFD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



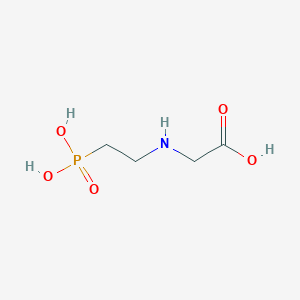
![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)

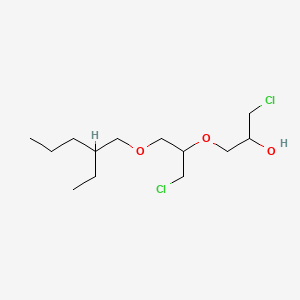
![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)
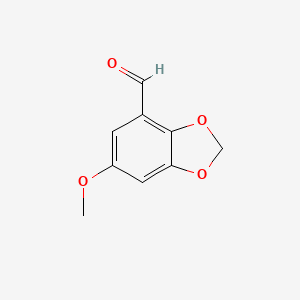


![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
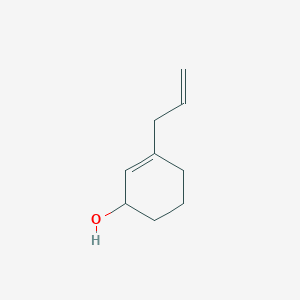
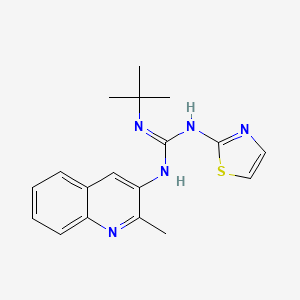

![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)
